
Plerixafor hydrochloride
Overview
Description
Plerixafor hydrochloride (C₂₈H₅₄N₈·HCl), also known as AMD3100 or Mozobil, is a selective CXCR4 chemokine receptor antagonist. It inhibits CXCL12 (SDF-1α)-mediated chemotaxis with an IC₅₀ of 44 nM for CXCR4 and 5.7 nM for CXCL12 . Clinically, it is FDA-approved for hematopoietic stem cell (HSC) mobilization in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM), enhancing the efficacy of granulocyte colony-stimulating factor (G-CSF) . Mechanistically, Plerixafor disrupts the CXCR4/CXCL12 axis, which retains HSCs in bone marrow niches, thereby facilitating their release into peripheral blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of plerixafor hydrochloride involves several steps. The compound is a polyamine consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of this compound can be summarized as follows:
Protection of Cyclam Nitrogen Atoms: Protective groups are introduced at the three nitrogen atoms of cyclam, often resulting in the formation of di- and tetraprotected derivatives as byproducts.
Reaction with Para-xylylene Dihalide: The trisubstituted cyclams react with para-xylylene dihalide to afford a hexaprotected derivative of plerixafor.
Removal of Protective Groups: The protective groups are removed to complete the synthesis of plerixafor
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and purification systems to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
Plerixafor’s synthesis involves macrocyclic ring formation, bridging, and deprotection. Three primary synthetic routes are documented:
Route 1: Tosyl Protection and Bridging
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Protection : 1,4,8,11-tetraazacyclotetradecane (cyclam) undergoes N1, N4, N8 tri-protection using p-toluenesulfonyl (tosyl) groups in dichloromethane with a base (e.g., N,N-diisopropylethylamine) .
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Bridging : The protected cyclam reacts with α,α'-dibromo-p-xylene in anhydrous acetonitrile under reflux (5–24 hours), forming a bis-tosylated dimer .
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Deprotection : Tosyl groups are removed using hydrobromic acid (HBr), yielding plerixafor octahydrobromide. Final purity exceeds 99.9% after recrystallization .
Example Yield :
Route 2: Phosphorotriamide Protection
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Protection : Cyclam reacts with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to form a phosphorotriamide-protected intermediate .
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Bridging : Alkylation with dibromide in DMF/sodium carbonate yields a dimeric bis-phosphoramide .
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Deprotection : Hydrolysis with 3M HCl produces plerixafor hydrochloride (62–68% yield) .
Comparison of Synthetic Methods
Parameter | Route 1 (Tosyl) | Route 2 (Phosphorotriamide) |
---|---|---|
Key Reagents | Tosyl chloride, HBr | POCl₃, HCl |
Yield | 56–87% | 62–68% |
Purity | ≥99.9% | Not reported |
Complexity | Multi-step | One-pot |
Metal Complexation
Plerixafor forms stable chelates with divalent metal ions due to its eight nitrogen atoms :
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Zinc Complex : Biologically active form; log K ≈ 12.5 (thermodynamic stability) .
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Other Ions : Binds Cu²⁺, Ni²⁺, Co²⁺, and Rh³⁺, though with lower affinity .
Reaction :
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Role in Activity : Zinc coordination enhances CXCR4 receptor antagonism by stabilizing the macrocyclic conformation .
Degradation and Stability
This compound exhibits stability under standard storage (-20°C, desiccated) but degrades under stress conditions :
Forced Degradation Studies
Condition | Result | Degradation Products |
---|---|---|
Acid (1M HCl) | 15–20% degradation in 24h (25°C) | Hydrolyzed macrocyclic rings |
Base (1M NaOH) | <5% degradation | None detected |
Oxidative (H₂O₂) | 10–12% degradation | Sulfoxide derivatives |
Photolytic | <2% degradation (UV light, 48h) | None detected |
Key Findings :
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pH Stability : Stable at pH 2–7.4; rapid hydrolysis in alkaline media (pH >9) .
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Thermal Stability : Decomposes above 188°C (melting with decomposition) .
HPLC Method for Impurity Profiling
Scientific Research Applications
Plerixafor hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of polyamine chemistry and complexation reactions.
Biology: Investigated for its role in cell migration and signaling pathways.
Medicine: Primarily used to mobilize hematopoietic stem cells for transplantation in cancer patients. .
Industry: Utilized in the production of stem cell therapies and other biotechnological applications.
Mechanism of Action
Plerixafor hydrochloride acts as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), this compound disrupts the trafficking and homing of CD34+ cells to the bone marrow. This leads to an increase in the number of hematopoietic stem cells circulating in the bloodstream, facilitating their collection for transplantation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Table 1: Molecular and Pharmacokinetic Comparison
Compound | Molecular Target | IC₅₀ (CXCR4/CXCL12) | Solubility | Clinical Status |
---|---|---|---|---|
Plerixafor HCl | CXCR4 antagonist | 44 nM / 5.7 nM | Water-soluble | FDA-approved (NHL/MM) |
Mavorixafor triHCl | CXCR4 antagonist | Not reported | Not reported | Investigational |
Plerixafor octaHCl | CXCR4 antagonist | 44 nM / 5.7 nM | Water-soluble | Preclinical/Repurposed |
Cenicriviroc mesylate | CCR2/CCR5 antagonist | Not applicable | Not reported | Phase III (NASH/HIV) |
Maraviroc | CCR5 antagonist | 0.1–4.3 nM (CCR5) | Water-soluble | FDA-approved (HIV) |
Key Notes:
- Plerixafor octahydrochloride : A salt form with enhanced solubility; shows comparable CXCR4 inhibition to Plerixafor HCl but lower antiviral activity (−40% vs. −53% at 10 µM) .
- Mavorixafor trihydrochloride : Demonstrates −41% SARS-CoV-2 replication inhibition, slightly less potent than Plerixafor HCl .
- Cenicriviroc/Maraviroc : Target CCR5/CCR2, distinct from CXCR4, and are primarily used in HIV or inflammatory diseases .
Functional Efficacy in Disease Models
Key Findings :
- Stem Cell Mobilization: Plerixafor HCl + G-CSF doubled CD34+ cell yields compared to G-CSF alone in NHL/MM patients . No analogous data exist for Mavorixafor or other salts.
- Antiviral Activity : Plerixafor HCl outperforms its octahydrochloride form and Mavorixafor triHCl in reducing SARS-CoV-2 replication .
- Dual Effects in Bacterial Assays : Plerixafor enhances bacterial growth by +173% in negative assays but reduces it by −54% in positive assays, highlighting context-dependent activity .
Table 3: Toxicity Data from In Vitro Studies
Compound | Cellular Toxicity (MTT assay) | Clinical Adverse Effects |
---|---|---|
Plerixafor HCl | Moderate (Dose-dependent) | Nausea, diarrhea, injection-site reactions |
Mavorixafor triHCl | Not reported | Under investigation |
Kasugamycin HCl hydrate | High (−72% metabolic activity) | Not applicable |
Key Insights :
- Kasugamycin HCl hydrate, a repurposed candidate in the same SARS-CoV-2 screen, showed higher cellular toxicity (−72% metabolic activity) .
Biological Activity
Plerixafor hydrochloride, marketed under the brand name Mozobil, is a small molecule that plays a significant role in mobilizing hematopoietic stem cells (HSCs) into the bloodstream. This compound primarily acts as an antagonist of the chemokine receptor CXCR4, which is crucial for HSC homing and quiescence in the bone marrow. Its biological activity has been extensively studied, particularly in the context of hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin lymphoma (NHL).
Plerixafor reversibly binds to CXCR4, inhibiting its interaction with stromal cell-derived factor-1α (SDF-1α). This inhibition disrupts the retention of HSCs in the bone marrow, allowing for their mobilization into peripheral circulation. The mechanism can be summarized as follows:
- Binding to CXCR4 : Plerixafor competes with SDF-1α for binding to CXCR4.
- Mobilization of HSCs : This competition leads to an increase in circulating CD34+ cells, which are indicative of HSCs.
Clinical Efficacy
Plerixafor is used in conjunction with granulocyte colony-stimulating factor (G-CSF) to enhance stem cell collection prior to autologous transplantation. Clinical trials have demonstrated its efficacy in increasing the yield of CD34+ cells during apheresis procedures. Key findings from clinical studies include:
- Increased CD34+ Cell Yield : In a pivotal Phase III trial involving 302 patients with MM, 71.6% of patients treated with plerixafor achieved sufficient CD34+ cell collection within two days compared to 34% in the placebo group .
- Improved Collection Efficiency : Another trial with 298 NHL patients showed that 87% of those receiving plerixafor collected adequate stem cells in ≤4 apheresis procedures versus 47% in the placebo group .
Meta-Analysis Results
A meta-analysis pooling data from multiple studies indicates that plerixafor significantly enhances HSC mobilization:
Study Type | Patients (Plerixafor) | Patients (Control) | RR (95% CI) | P-value |
---|---|---|---|---|
Phase III Trials | 364 | 368 | 2.59 (1.40 - 4.81) | <0.00001 |
Total CD34+ Cells Collected | Mean Difference = 4.21 | <0.00001 |
This table summarizes findings from randomized controlled trials demonstrating that plerixafor significantly increases both the number of CD34+ cells collected and the success rate of mobilization .
Case Studies
Several case studies highlight the clinical application and outcomes associated with plerixafor treatment:
- Case Study - Multiple Myeloma : A patient undergoing plerixafor treatment showed a rapid increase in peripheral blood CD34+ cells, facilitating a successful stem cell collection after only one apheresis session.
- Case Study - Non-Hodgkin Lymphoma : In another instance, a patient who previously failed mobilization with G-CSF alone responded positively to plerixafor, achieving sufficient cell counts for transplantation after two apheresis sessions.
Safety Profile
The safety profile of plerixafor has been assessed in various studies, revealing no significant increase in adverse events when used alongside G-CSF:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of plerixafor hydrochloride, and how do they influence experimental design?
this compound (C₂₈H₅₄N₈·8HCl) is a crystalline solid with a melting point of 99–101°C and solubility in chlorinated and oxygenated solvents but not water . These properties dictate its formulation for in vivo studies (e.g., subcutaneous administration in saline-based solutions) and in vitro assays (e.g., use of DMSO for stock solutions). For cell-based experiments, solubility must be validated via spectrophotometry or HPLC to avoid precipitation artifacts.
Q. What standard experimental models are used to evaluate plerixafor’s CXCR4 antagonism?
Plerixafor’s inhibition of CXCR4 is typically quantified using calcium flux assays in peripheral blood mononuclear cells (PBMCs) or T-cell lines, with IC₅₀ values ranging from 0.02 to 0.13 µg/mL . Flow cytometry with anti-CXCR4 antibodies (e.g., clone 12G5) can confirm receptor binding. For functional validation, chemotaxis assays using CXCL12 gradients in transwell systems are recommended .
Q. How is plerixafor synthesized, and what are critical quality control steps?
Plerixafor is derived from p-xylene via side-chain chlorination, co-produced with p-methylbenzyl chloride . Key quality control measures include:
- Purity : >98% by HPLC, validated with a C18 column and UV detection at 220 nm .
- Structural confirmation : Mass spectrometry (ESI-MS) and ¹H-NMR to verify the bicyclam structure and hydrochloride counterions .
Advanced Research Questions
Q. How can conflicting efficacy data in plerixafor-mediated stem cell mobilization be resolved?
Discrepancies in CD34+ cell yields between studies (e.g., 217 vs. 245 cells/nL in rescue vs. non-plerixafor cohorts ) often arise from patient heterogeneity. Mitigation strategies include:
- Stratification : Subgroup analysis by disease type (e.g., multiple myeloma vs. lymphoma) and prior therapy .
- Multivariate regression : Adjusting for covariates like platelet count (PCBM) and absolute neutrophil count (ANC), which significantly predict mobilization success (odds ratio = 0.994 and 0.843, respectively) .
Q. What statistical approaches optimize plerixafor trial design for rare adverse events (AEs)?
Precision-based sample size calculations (e.g., 150 patients to detect AE rates ≥2.7% at 95% confidence) are preferred over hypothesis testing for rare events . Bayesian methods incorporating historical data (e.g., phase III AE rates of 54% for nausea ) improve signal detection in small cohorts.
Q. How can plerixafor’s antiviral activity against HIV-1 be leveraged in preclinical models?
Plerixafor blocks CXCR4-tropic HIV entry in vitro (IC₅₀ = 44 nM) . For in vivo testing:
- Use humanized NSG mice engrafted with CD34+ cells .
- Monitor viral load reduction via qPCR and T-cell trafficking via bioluminescent imaging .
- Note: Antiviral efficacy may conflict with stem cell mobilization; dose titration (e.g., 0.1–1 mg/kg) is critical to balance effects .
Q. What methodologies reconcile plerixafor’s dual role in cancer metastasis and stem cell mobilization?
Plerixafor’s CXCR4 antagonism inhibits metastasis in breast cancer models (e.g., 50% reduction in lung nodules ) but may inadvertently mobilize dormant tumor cells. Solutions include:
- Timed administration : Mobilize stem cells pre-chemotherapy to avoid tumor cell release .
- Combination therapy : Pair plerixafor with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .
Q. Methodological Tables
Table 1: Key Parameters for Plerixafor Formulation
Parameter | Value/Description | Reference |
---|---|---|
Solubility (PBS, pH 7.2) | 10 mg/mL | |
Stability (storage) | -20°C, protect from light | |
In vivo dose (mice) | 1–5 mg/kg, subcutaneous |
Table 2: Predictive Biomarkers for Plerixafor Response
Biomarker | Cutoff Value | Sensitivity (%) | Specificity (%) | AUC |
---|---|---|---|---|
PCBM | 144/nL | 38 | 87 | 0.62 |
ANC | 3.0/nL | 57 | 77 | 0.68 |
Hemoglobin | 12.1 g/dL | 76 | 42 | 0.59 |
Data derived from ROC analysis |
Properties
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXIXZBRZZOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H66Cl8N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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